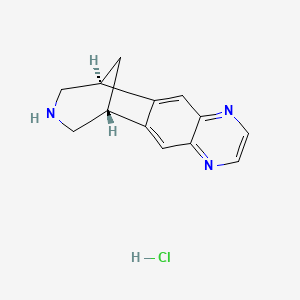
Varenicline HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Varenicline hydrochloride is a prescription medication primarily used to aid in smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of varenicline hydrochloride involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
- Formation of the pyrazino2,3-hbenzazepine core : This involves the cyclization of a suitable precursor under acidic or basic conditions.
- Functional group modifications : Various functional groups are introduced or modified to achieve the desired chemical structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain varenicline hydrochloride in its pure form .
Industrial Production Methods: In industrial settings, the production of varenicline hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
- Large-scale synthesis : Utilizing reactors and automated systems to control reaction parameters.
- Quality control : Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反应分析
Types of Reactions: Varenicline hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form oxidized derivatives.
- Reduction : Reduction reactions can be performed to modify certain functional groups.
- Substitution : Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups .
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
- Substitution : Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
Varenicline hydrochloride has a wide range of scientific research applications:
- Chemistry : It is used as a reference compound in analytical chemistry for method development and validation.
- Biology : The compound is studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
- Medicine : Varenicline hydrochloride is extensively researched for its efficacy in smoking cessation and its potential use in treating other addictions.
- Industry : It is used in the pharmaceutical industry for the development of smoking cessation therapies .
作用机制
Varenicline hydrochloride exerts its effects by binding with high affinity and selectivity to alpha4beta2 neuronal nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking. This action helps alleviate withdrawal symptoms and cravings, making it easier for individuals to quit smoking .
相似化合物的比较
Similar Compounds:
- Bupropion : Another medication used for smoking cessation, but it works by inhibiting the reuptake of dopamine and norepinephrine.
- Nicotine replacement therapy : Includes products like nicotine patches, gum, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms .
Uniqueness of Varenicline Hydrochloride: Varenicline hydrochloride is unique in its mechanism of action as a partial agonist at nicotinic acetylcholine receptors. Unlike bupropion, which affects neurotransmitter reuptake, or nicotine replacement therapy, which provides nicotine, varenicline hydrochloride directly targets the receptors involved in nicotine addiction. This specificity makes it a highly effective option for smoking cessation .
属性
分子式 |
C13H14ClN3 |
|---|---|
分子量 |
247.72 g/mol |
IUPAC 名称 |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+; |
InChI 键 |
ZUCZFANFKYSVKF-UFIFRZAQSA-N |
手性 SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl |
规范 SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


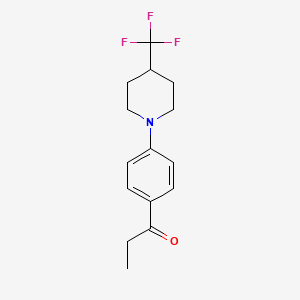
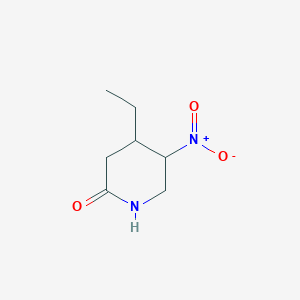
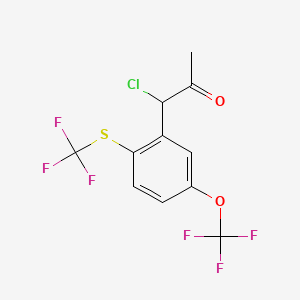

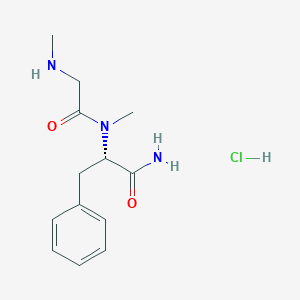
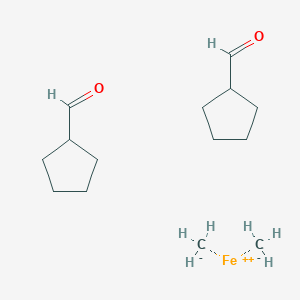
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
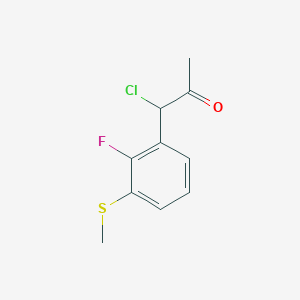
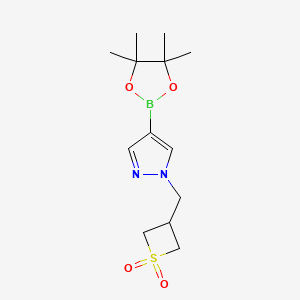
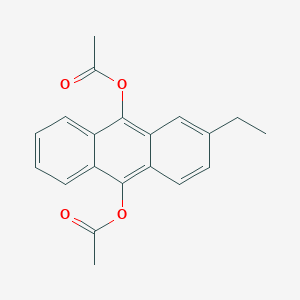
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
